2-Amino-3,6-difluorobenzoic acid
Description
2-Amino-3,6-difluorobenzoic acid (CAS RN: 825654-54-4) is a halogenated aromatic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.11 g/mol . It features an amino group (-NH₂) at position 2 and fluorine atoms at positions 3 and 6 on the benzoic acid backbone. This compound is primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries, particularly in the development of active ingredients and specialty chemicals . Its fluorinated structure enhances metabolic stability and bioavailability, making it valuable in drug design .
Properties
IUPAC Name |
2-amino-3,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLZADADYUWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591943 | |
| Record name | 2-Amino-3,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825654-54-4 | |
| Record name | 2-Amino-3,6-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825654-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,6-difluorobenzoic acid followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the 3 position. The resulting 3-nitro-2,6-difluorobenzoic acid is then reduced to the amino derivative using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, continuous flow reactors may be used to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Boron reagents and palladium catalysts.
Major Products Formed
3-Nitro-2,6-difluorobenzoic acid: Formed during nitration.
This compound: Formed during reduction.
Coupled Products: Formed during coupling reactions with various boron reagents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research has demonstrated that derivatives of 2-amino-3,6-difluorobenzoic acid exhibit significant antiviral properties, particularly against HIV-1 variants. In a study published in the Journal of Medicinal Chemistry, compounds synthesized from this acid were tested against MT-4 cells infected with HIV-1. The results indicated that certain derivatives displayed potent activity against strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
2. Synthesis of Benzoylphenylurea Derivatives
The compound serves as a precursor in the synthesis of benzoylphenylurea derivatives, which are known for their insecticidal properties. A study highlighted the synthesis of several such derivatives using this compound, revealing promising larvicidal effects. The incorporation of the difluoro group was crucial for enhancing bioactivity .
Analytical Chemistry Applications
1. Biomonitoring
this compound is utilized as a biomarker for monitoring exposure to difluorosubstituted benzoylurea compounds in occupational settings. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed to detect this compound in urine samples from individuals exposed to these chemicals. A study reported the detection of this compound in urine samples from workers handling diflubenzuron, demonstrating its effectiveness as a biomonitoring tool .
| Study | Sample Type | Detection Method | Mean Concentration (μg/l) |
|---|---|---|---|
| Sun et al. (2015) | Urine | GC-MS | 42.1 ± 47.2 |
Environmental Science Applications
1. Environmental Monitoring
The compound has been used as a tracer in environmental studies to assess the fate and transport of pesticides in ecosystems. Research involving this compound has shown its utility in understanding the degradation pathways of various agrochemicals and their metabolites in soil and water systems .
Case Studies
Case Study 1: Antiviral Compound Development
A comprehensive study focused on synthesizing various derivatives from this compound to evaluate their efficacy against HIV-1. The research involved modifying the structure to enhance solubility and bioavailability while maintaining antiviral activity. The findings indicated that specific modifications could lead to compounds with improved therapeutic profiles .
Case Study 2: Occupational Exposure Assessment
In an assessment of occupational exposure to diflubenzuron, researchers analyzed urine samples from agricultural workers who applied this pesticide. The study successfully identified concentrations of this compound, providing insights into exposure levels and potential health risks associated with pesticide use .
Mechanism of Action
The mechanism of action of 2-Amino-3,6-difluorobenzoic acid depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, participating in substitution and coupling reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Fluorination Patterns
The substitution pattern of fluorine and amino groups significantly influences physicochemical properties and applications. Below is a comparative analysis of key analogues:
Table 1: Comparison of Difluorinated Aminobenzoic Acids
Key Observations :
- Positional Effects : The 3,6-difluoro isomer is prioritized in pharmaceuticals due to its balanced electronic effects, whereas the 3,5-difluoro analogue is more expensive, likely due to synthetic challenges .
- Lipophilicity : Increasing fluorine substitution (e.g., tetrafluoro derivative) enhances lipophilicity, impacting membrane permeability .
Halogen-Substituted Analogues
Replacing fluorine with chlorine or bromine alters reactivity and applications:
Table 2: Chlorinated and Brominated Analogues
Key Observations :
- Chlorine vs. Fluorine : Chlorine’s larger atomic size increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to fluorine .
- Bromine Introduction : Brominated derivatives (e.g., 5-Bromo-2,4-difluorobenzoic acid) are valuable in cross-coupling reactions for agrochemicals .
Heterocyclic and Functionalized Derivatives
Modifications to the aromatic core further diversify utility:
Table 3: Complex Derivatives
Key Observations :
- Heterocyclic Systems : The dioxole ring in the 150368-36-8 compound improves enzymatic resistance, making it suitable for prolonged biological activity .
Biological Activity
2-Amino-3,6-difluorobenzoic acid (DFBA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of amino and difluorobenzoic groups contributes to its unique chemical reactivity and biological interactions.
The biological activity of DFBA can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its fluorine substituents enhance lipophilicity, potentially improving membrane permeability and bioavailability.
2. Pharmacological Effects
Research indicates that DFBA exhibits several pharmacological effects:
- Antimicrobial Activity : DFBA has demonstrated antimicrobial properties against various bacterial strains. Studies show that it can inhibit the growth of gram-positive bacteria, suggesting a potential role in antibiotic development.
- Anti-inflammatory Effects : Preliminary studies indicate that DFBA may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Some derivatives of DFBA have shown promise in cancer cell line studies, where they induce apoptosis in malignant cells. The exact mechanism involves the disruption of cellular signaling pathways related to cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of gram-positive bacteria | |
| Anti-inflammatory | Modulation of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study published by the Journal of Medicinal Chemistry, DFBA was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at the University of Groningen explored the anti-inflammatory properties of DFBA. The compound was shown to inhibit NF-kB activation in macrophages, leading to decreased production of TNF-alpha and IL-6. This suggests a pathway through which DFBA could be developed for treating inflammatory diseases .
Case Study 3: Cancer Cell Apoptosis
A recent study investigated the effects of DFBA derivatives on various cancer cell lines, including breast and lung cancer. The derivatives were found to trigger apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation .
Q & A
Q. What are the optimal synthetic routes for 2-amino-3,6-difluorobenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and amination of benzoic acid precursors. For example, fluorination via electrophilic substitution or diazotization followed by fluorodeamination can introduce fluorine atoms at positions 3 and 5. Amination may proceed via catalytic hydrogenation or nucleophilic substitution of nitro intermediates. Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of fluorinating agents (e.g., Selectfluor®) critically impact yield . Computational tools like Advanced Chemistry Development (ACD/Labs) software can predict reaction pathways and optimize conditions .
Q. Which purification methods are most effective for isolating this compound with ≥98% purity?
Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is standard. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities. Purity validation via melting point analysis (observed vs. literature values, e.g., 185–187°C for related fluorobenzoic acids) and NMR spectroscopy ensures compliance with research-grade standards .
Q. How can researchers confirm the structural identity of this compound?
Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and carboxylate carbon (δ ~170 ppm).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹).
- Mass spectrometry (ESI-MS) : Match the molecular ion peak ([M-H]⁻ at m/z ~187.14) to the theoretical molecular weight . Cross-reference with PubChem or ECHA databases for spectral validation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during fluorination of the benzoic acid scaffold?
Directed ortho-metalation (DoM) using directing groups (e.g., -COOH or -NH₂) enhances regiocontrol. For example, lithiation at position 3 or 6 with LDA (lithium diisopropylamide) followed by quenching with a fluorinating agent (e.g., NFSI) achieves selective fluorination. Computational modeling (DFT calculations) predicts electronic effects of substituents on reactivity .
Q. How does the electronic environment of fluorine substituents influence the compound’s stability under acidic/basic conditions?
Fluorine’s strong electron-withdrawing effect increases the carboxyl group’s acidity (pKa ~2.5–3.0). Stability studies in buffered solutions (pH 1–12) monitored via HPLC reveal decomposition pathways. Under basic conditions, the carboxylate anion may undergo nucleophilic aromatic substitution at fluorine positions, requiring inert atmospheres (N₂) for storage .
Q. How can researchers resolve contradictions in reported spectral data for fluorinated benzoic acid derivatives?
Cross-validate data across multiple sources (e.g., PubChem, ECHA) and replicate experiments under standardized conditions. For instance, discrepancies in ¹⁹F NMR chemical shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃). Use deuterated solvents and internal standards (e.g., CFCl₃) for calibration .
Q. What role does this compound play in designing enzyme inhibitors or bioactive molecules?
The fluorine atoms enhance metabolic stability and binding affinity via hydrophobic interactions. In drug design, the compound serves as a precursor for kinase inhibitors or protease substrates. Structure-activity relationship (SAR) studies involve modifying the amino group (e.g., acetylation) or carboxylate (e.g., esterification) to optimize bioactivity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s reactivity in cross-coupling reactions?
Screen palladium catalysts (e.g., Pd(OAc)₂, XPhos) under Suzuki-Miyaura conditions with aryl boronic acids. Monitor reaction progress via TLC and isolate products via column chromatography. Compare yields and regioselectivity with computational docking studies to identify steric/electronic barriers .
Q. What methodologies detect trace impurities in this compound batches?
LC-MS/MS with multiple reaction monitoring (MRM) quantifies impurities at ppm levels. For halogenated byproducts (e.g., chloro analogs), inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with halogen content thresholds .
Q. How can researchers leverage computational tools to predict the compound’s solubility and partition coefficient (LogP)?
Use ACD/Labs or ChemAxon software to calculate LogP (predicted ~1.35) and aqueous solubility (0.24 g/L at 25°C). Molecular dynamics simulations (e.g., GROMACS) model solvation effects in polar solvents, guiding formulation strategies for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
